N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . This compound is characterized by the presence of a butyl group, a chlorine atom, and a methyl group attached to a benzene ring, along with two amine groups at the 1 and 2 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents used in the synthesis may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene and Synblock offer this compound with high purity levels (NLT 98%) and provide detailed documentation, including MSDS, NMR, HPLC, and LC-MS .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a wide range of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1,2-benzenediamine: A similar compound with a methyl group instead of a butyl group.
5-Chloro-N1-Methylbenzene-1,2-diamine: Similar structure with a methyl group instead of a butyl group
Uniqueness
N1-Butyl-5-chloro-4-methylbenzene-1,2-diamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of the butyl group, chlorine atom, and methyl group provides distinct properties compared to its similar compounds.
Eigenschaften
Molekularformel |
C11H17ClN2 |
---|---|
Molekulargewicht |
212.72 g/mol |
IUPAC-Name |
2-N-butyl-4-chloro-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H17ClN2/c1-3-4-5-14-11-7-9(12)8(2)6-10(11)13/h6-7,14H,3-5,13H2,1-2H3 |
InChI-Schlüssel |
BLCCEKBOJVHLDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C=C(C(=C1)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.